molecular formula C9H7BrN2O B1504076 6-Bromo-2-methoxyquinazoline CAS No. 1260785-32-7

6-Bromo-2-methoxyquinazoline

Cat. No.: B1504076
CAS No.: 1260785-32-7
M. Wt: 239.07 g/mol
InChI Key: RBTUNJGGBBBJTC-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a methoxy group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and bromine.

    Bromination: The first step involves the bromination of 2-aminobenzonitrile to introduce the bromine atom at the 6th position. This is achieved by treating 2-aminobenzonitrile with bromine in the presence of a suitable solvent like acetic acid.

    Cyclization: The brominated intermediate undergoes cyclization with formic acid to form the quinazoline ring.

    Methoxylation: Finally, the methoxy group is introduced at the 2nd position by treating the quinazoline intermediate with methanol in the presence of a base such as sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxyquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly employed.

Major Products

    Substitution: Products include 6-amino-2-methoxyquinazoline, 6-thio-2-methoxyquinazoline, etc.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolines.

    Coupling: Biaryl derivatives.

Scientific Research Applications

6-Bromo-2-methoxyquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxyquinazoline involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting kinase activity, it disrupts signaling pathways that regulate cell proliferation, survival, and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline: Lacks the methoxy group at the 2nd position, resulting in different chemical properties and biological activities.

    2-Methoxyquinazoline:

    6-Chloro-2-methoxyquinazoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

6-Bromo-2-methoxyquinazoline is unique due to the combined presence of both the bromine atom and the methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-bromo-2-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTUNJGGBBBJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676360
Record name 6-Bromo-2-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260785-32-7
Record name 6-Bromo-2-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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